
Yangambin
Overview
Description
Yangambin is a furofuran lignan first isolated from Piper guineense and later identified in plants such as Ocotea duckei (Lauraceae) and Zanthoxylum stenophyllum (Rutaceae) . Its molecular formula is C₂₄H₃₀O₈, with a molecular weight of 446.5 g/mol, and it features a bicyclic furofuran skeleton substituted with three methoxy groups at the 3,4,5-positions of the aromatic rings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Yangambin is typically isolated from the dried leaves and stem bark of Ocotea fasciculata. The extraction process involves the use of organic solvents such as ethanol or methanol, followed by chromatographic techniques to purify the compound .
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the isolation process from natural sources remains the primary method. Advances in synthetic organic chemistry may eventually lead to more efficient synthetic routes for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Yangambin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its therapeutic potential.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Antileishmanial Activity
Yangambin exhibits significant leishmanicidal effects against Leishmania species, which are responsible for cutaneous leishmaniasis. In vitro studies have demonstrated that this compound reduces the intracellular viability of Leishmania amazonensis and Leishmania braziliensis in a concentration-dependent manner. The IC50 values were found to be 43.9 µM for L. amazonensis and 76 µM for L. braziliensis . Additionally, this compound modulates inflammatory responses in macrophages, enhancing IL-10 production while decreasing pro-inflammatory cytokines such as NO, PGE2, IL-6, and TNF-α .
Respiratory Health
This compound has been incorporated into a herbal formulation known as NDC-052, which has shown promise as an add-on therapy for asthma management. In clinical trials, patients taking NDC-052 experienced improved asthma control when combined with inhaled corticosteroids. The formulation is considered safe and well-tolerated over an eight-week period . This suggests that this compound may play a role in modulating respiratory conditions through its anti-inflammatory properties.
Cardiovascular Effects
Research indicates that this compound possesses cardiovascular benefits. It has been shown to act as a selective antagonist of platelet-activating factor (PAF), which is involved in various cardiovascular responses. In animal models, this compound inhibited PAF-induced vascular permeability and contractions in gastrointestinal tissues, suggesting potential therapeutic applications in managing cardiovascular disorders .
Analgesic and Cytotoxic Properties
This compound has demonstrated analgesic properties in various studies. It induces apoptosis in tumor cells and has been investigated for its cytotoxic effects against cancer cell lines . This positions this compound as a candidate for further research into cancer therapies, particularly those that require low toxicity profiles.
Methodological Approaches and Safety Profiles
Multiple studies have validated analytical methods for quantifying this compound using high-performance liquid chromatography (HPLC), ensuring reliable measurements of its concentrations in biological samples . Furthermore, toxicity assessments have indicated that this compound does not exhibit lethal effects at high doses in animal models, reinforcing its safety for potential therapeutic use .
Data Summary Table
Application Area | Findings | IC50 Values (µM) |
---|---|---|
Antileishmanial | Reduces intracellular viability of Leishmania species | L. amazonensis: 43.9 L. braziliensis: 76 |
Respiratory Health | Improved asthma control when combined with corticosteroids | Not specified |
Cardiovascular Effects | Inhibits PAF-induced vascular permeability | Not specified |
Analgesic Properties | Induces apoptosis in tumor cells | Not specified |
Safety Profile | No lethal effects observed at high doses | >1000 (mg/kg) |
Mechanism of Action
Yangambin is part of the furofuran lignan family, which includes compounds such as epi-yangambin, eudesmin, fargesin, epimagnolin A, and magnolin . Compared to these similar compounds, this compound is unique due to its selective inhibition of calcium channels and its potent leishmanicidal activity .
Comparison with Similar Compounds
Pharmacological Properties :
- Cardiovascular Effects : Yangambin induces hypotension and vasorelaxation by blocking voltage-gated Ca²⁺ channels, reducing intracellular Ca²⁺ influx in vascular smooth muscle cells . At 1 mM, it relaxes pre-contracted arteries by 72.9% .
- Anti-Leishmanial Activity : this compound exhibits moderate activity against Leishmania amazonensis (IC₅₀ = 49.0 μg/mL) and synergizes with other lignans in crude extracts .
- Immunomodulation: It reduces pro-inflammatory mediators like TNF-α, IL-6, and NO in Leishmania-infected macrophages while increasing anti-inflammatory IL-10 .
Structural Comparison with Similar Lignans
This compound belongs to the furofuran lignan subclass. Key structural analogs include:
Key Insight : Structural variations, particularly methoxy group substitutions and stereochemistry, significantly influence pharmacological potency. For example, squamosan is ~100× more potent than this compound in vasorelaxation due to reduced methoxy substitution .
Pharmacological Activity Profiles
Notable Findings:
- Epi-yangambin outperforms this compound in anti-leishmanial activity but exhibits higher cytotoxicity .
- Squamosan ’s vasorelaxant potency (IC₅₀ = 1 μM) far exceeds this compound’s (100 μM) .
Mechanisms of Action
- This compound : Blocks voltage-gated Ca²⁺ channels and antagonizes PAF receptors, reducing intracellular Ca²⁺ and inflammation .
- Epi-yangambin : Shares this compound’s Ca²⁺ channel blockade but shows stronger PGE2 inhibition .
- Squamosan : Acts via Ca²⁺ channel inhibition but with superior efficacy due to structural optimization .
Biological Activity
Yangambin is a lignan compound extracted from the plant Ocotea duckei, predominantly found in the Amazon rainforest. This compound has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological activities of this compound, including its effects on cellular viability, gastrointestinal function, and potential therapeutic applications.
This compound exhibits a complex mechanism of action, primarily functioning as a selective antagonist for platelet-activating factor (PAF) receptors. This interaction has implications for various physiological processes, including inflammation and vascular permeability. Research indicates that this compound can inhibit PAF-induced contractions in gastrointestinal tissues, suggesting its role in modulating gut motility and inflammation .
Biological Activities
1. Gastrointestinal Effects
this compound has been shown to influence gastrointestinal motility by differentiating PAF receptor subtypes in rat models. In studies where this compound was administered, significant inhibition of PAF-induced contractions was observed in segments of the rat jejunum, ileum, and colon, although not in the stomach fundus . This indicates a potential therapeutic role in managing gastrointestinal disorders characterized by excessive motility or inflammation.
2. Antimicrobial Activity
Recent studies have highlighted the leishmanicidal effects of this compound against Leishmania species. In vitro experiments demonstrated that both this compound and its derivative epi-Yangambin reduced the intracellular viability of these pathogens in a concentration-dependent manner . This suggests potential applications in treating leishmaniasis, a disease caused by protozoan parasites.
3. Cardiovascular Properties
this compound has also been investigated for its cardiovascular effects. It has shown potential in modulating blood pressure and improving vascular function through its PAF antagonistic properties. Studies have indicated that this compound can significantly reduce vascular permeability induced by PAF, which is crucial for maintaining cardiovascular homeostasis .
Case Studies and Research Findings
Q & A
Q. Basic: What experimental models are suitable for assessing Yangambin's anti-inflammatory activity?
Q. Advanced: How can researchers design dose-response studies to validate this compound's IC50 values for β-hexosaminidase inhibition?
Methodological Answer:
- Basic: Standard in vitro assays such as β-hexosaminidase inhibition in mast cells (e.g., RBL-2H3 cells) are widely used. Measure enzyme release via spectrophotometry after this compound pre-treatment and antigen stimulation .
- Advanced: Optimize dose ranges (e.g., 10–100 µM) and use nonlinear regression models to calculate IC50. Include positive controls (e.g., dexamethasone) and validate statistical significance with ANOVA followed by post-hoc tests (p < 0.05) .
Q. Basic: What techniques confirm this compound's structural identity after isolation from plant sources?
Q. Advanced: How can metabolomic approaches enhance the discovery of this compound in understudied plant species?
Methodological Answer:
- Basic: Combine NMR (¹H/¹³C), mass spectrometry (MS), and UV/IR spectroscopy for structural elucidation. Compare spectral data with published references from Zanthoxylum stenophyllum or Piper gineeuse .
- Advanced: Employ LC-HRMS/MS-based untargeted metabolomics to screen plant extracts. Use molecular networking to identify this compound analogs and optimize extraction yields via response surface methodology (RSM) .
Q. Basic: What in vivo models are appropriate for studying this compound's vasodilatory effects?
Q. Advanced: How can researchers reconcile contradictory findings on this compound's dual role as a PAF antagonist and Ca<sup>2+</sup> channel modulator?
Methodological Answer:
- Basic: Use isolated rat aortic rings pre-contracted with phenylephrine. Measure relaxation responses to this compound with/without PAF receptor antagonists (e.g., WEB-2086) to isolate mechanisms .
- Advanced: Conduct dual-pathway inhibition studies. Combine patch-clamp electrophysiology (to measure Ca<sup>2+</sup> currents) and radioligand binding assays (for PAF receptor affinity). Apply synergy/antagonism analysis (e.g., Chou-Talalay method) .
Q. Basic: How can embryotoxicity assays evaluate this compound's developmental safety?
Q. Advanced: What molecular pathways underlie this compound's interference with neural tube closure in avian embryos?
Methodological Answer:
- Basic: Use Gallus gallus domesticus embryos (Hamburger-Hamilton stages 10–12). Inject this compound into the yolk sac and assess neural tube morphology via histology .
- Advanced: Perform RNA-seq or qPCR on embryos to quantify expression of neural tube markers (e.g., Pax3, Shh). Use CRISPR-Cas9 knockdown models to validate pathway interactions .
Q. Basic: What statistical methods address variability in this compound's pharmacological data?
Q. Advanced: How can Bayesian meta-analysis resolve contradictions in this compound's reported bioactivity across studies?
Methodological Answer:
- Basic: Apply Grubbs’ test to identify outliers in IC50 datasets. Use coefficient of variation (CV) to assess inter-experimental consistency .
- Advanced: Aggregate data from multiple studies (e.g., IC50, EC50) into a Bayesian hierarchical model. Incorporate covariates (e.g., cell type, solvent) to identify confounding factors .
Q. Basic: How do researchers optimize this compound solubility for in vitro assays?
Q. Advanced: What formulation strategies improve this compound's bioavailability in preclinical models?
Methodological Answer:
- Basic: Test solvents (DMSO, ethanol) at ≤0.1% v/v to avoid cytotoxicity. Use sonication or heating (37°C) to enhance dissolution .
- Advanced: Develop nanoemulsions or liposomal carriers. Characterize particle size (DLS) and encapsulation efficiency (HPLC). Validate stability via accelerated storage tests (40°C/75% RH) .
Q. Basic: What controls are essential in this compound's cytotoxicity assays?
Q. Advanced: How can transcriptomic profiling identify off-target effects of this compound in non-cancerous cells?
Methodological Answer:
- Basic: Include vehicle controls (e.g., DMSO) and positive controls (e.g., staurosporine for apoptosis). Normalize viability data to untreated cells via MTT/WST-1 assays .
- Advanced: Perform RNA-seq on this compound-treated cells (e.g., HEK-293). Use Gene Ontology (GO) enrichment to detect pathways altered (e.g., oxidative stress, DNA repair) .
Properties
IUPAC Name |
(3S,3aR,6S,6aR)-3,6-bis(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O8/c1-25-17-7-13(8-18(26-2)23(17)29-5)21-15-11-32-22(16(15)12-31-21)14-9-19(27-3)24(30-6)20(10-14)28-4/h7-10,15-16,21-22H,11-12H2,1-6H3/t15-,16-,21+,22+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLFUIXSXUASEX-RZTYQLBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3COC(C3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C(=C4)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025819 | |
Record name | Yangambin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13060-14-5 | |
Record name | (+)-Yangambin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13060-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Yangambin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Yangambin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601025819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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